molecular formula C13H21Cl2FN2O B2769493 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-06-3

1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2769493
CAS No.: 1286274-06-3
M. Wt: 311.22
InChI Key: FDFKYLJUQHDAQO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidin-4-amine core substituted with a 2-fluoro-5-methoxybenzyl group and exists as a dihydrochloride salt.

  • Molecular Formula: C₁₃H₂₁Cl₂FN₂O
  • CAS Number: 1286274-06-3
  • Molecular Weight: 295.22 g/mol (base), 366.23 g/mol (salt)
  • Applications: Primarily used as a pharmaceutical intermediate and research chemical in medicinal chemistry .

Properties

IUPAC Name

1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-17-12-2-3-13(14)10(8-12)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKYLJUQHDAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzyl chloride and piperidine.

    Nucleophilic Substitution: The 2-fluoro-5-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 1-(2-fluoro-5-methoxybenzyl)piperidine.

    Amine Formation: The intermediate is then subjected to reductive amination using a suitable reducing agent like sodium cyanoborohydride to yield 1-(2-fluoro-5-methoxybenzyl)piperidin-4-amine.

    Salt Formation: Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted benzyl rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents. Its structure, which includes a piperidine moiety, makes it a candidate for designing drugs targeting various biological pathways.

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in malignant cells. For instance, compounds structurally similar to 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine have shown effective inhibition of tumor growth in specific cancer models, indicating its potential as an anticancer agent .

Neuropharmacology

Research indicates that piperidine derivatives can influence neurotransmitter systems, making them valuable in neuropharmacological studies. The specific substitution patterns on the piperidine ring can affect the binding affinity to various receptors, including dopamine and serotonin receptors, which are critical in treating psychiatric disorders .

Synthesis of Novel Compounds

1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, creating new compounds with potentially enhanced biological activities.

Case Study 1: Anticancer Evaluation

In a study evaluating novel sulfonamide derivatives for anticancer activity, compounds related to 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine were synthesized and tested against several human cancer cell lines (HCT-116, MCF-7, HeLa). Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Neurotransmitter Interaction

A study focused on the interaction of piperidine derivatives with neurotransmitter receptors demonstrated that modifications on the benzyl moiety could enhance selectivity towards serotonin receptors. This finding suggests that 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride could be explored for developing new antidepressants or anxiolytics .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentSignificant cytotoxicity against cancer cell lines
NeuropharmacologyInteraction with neurotransmitter systemsEnhanced receptor selectivity observed
SynthesisBuilding block for complex compoundsFacilitates the design of novel therapeutic agents

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is hypothesized to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table highlights structural analogs, focusing on substituent variations, molecular properties, and applications:

Compound Name Substituents (Benzyl Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride 2-F, 5-OCH₃ C₁₃H₂₁Cl₂FN₂O 366.23 1286274-06-3 Kv1.5 channel modulation (hypothesized)
1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride 2-F, 5-CH₃ C₁₄H₂₁Cl₂FN₂ 295.22 (base) 1286275-51-1 Research chemical; structural analog
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Cl C₁₂H₁₈ClN₂·HCl 261.20 1158497-67-6 Pharmacological intermediate
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-NO₂ C₁₂H₁₇N₃O₂·2HCl 308.20 1158785-53-5 High reactivity; limited safety data
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 4-Cl, 2-F C₁₂H₁₆ClF₂N₂·2HCl 333.64 1286273-37-7 Synthetic intermediate for pharma
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidin-2-yl C₉H₁₄Cl₂N₄ 265.15 1179369-48-2 Acute toxicity (H302, H315, H319)

Regulatory and Commercial Availability

  • Regulatory Status : Compounds like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride lack explicit GHS classifications but require compliance with local chemical regulations .
  • Suppliers : Major suppliers include Fluorochem, CymitQuimica, and SynHet, with prices and availability varying by purity (e.g., 95% purity for 1-(2-fluoro-5-methylbenzyl) analog) .

Biological Activity

1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.

Synthesis

The synthesis of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride involves several key steps:

  • Starting Materials : The synthesis begins with 2-fluoro-5-methoxybenzyl chloride and piperidine.
  • Nucleophilic Substitution : The 2-fluoro-5-methoxybenzyl chloride reacts with piperidine to form the intermediate 1-(2-fluoro-5-methoxybenzyl)piperidine.
  • Amine Formation : This intermediate undergoes reductive amination with sodium cyanoborohydride to yield the target amine.
  • Salt Formation : Finally, the amine is converted to its dihydrochloride salt using hydrochloric acid.

The exact mechanism of action for 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride is still under investigation. However, it is believed to interact with specific molecular targets, modulating receptor activities and potentially influencing neurotransmitter systems. Such interactions may lead to various biological effects, including pharmacological responses in different biological systems .

Pharmacological Properties

1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride has been explored for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can exhibit antibacterial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains .
  • Cytotoxicity and Cancer Research : Research indicates that similar piperidine derivatives possess cytotoxic effects on cancer cell lines, demonstrating potential as anti-cancer agents. For example, studies have reported IC50 values indicating significant growth inhibition in breast cancer cell lines .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could have implications for treating neurological disorders. Its interaction with receptors involved in neurotransmission is a subject of ongoing research .

Case Studies

Several studies have evaluated the biological activity of compounds related to 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride:

  • Antibacterial Studies : A study assessing the antibacterial activity of piperidine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
  • Cancer Cell Line Inhibition : In vitro studies indicated that compounds containing the piperidine moiety showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values lower than conventional chemotherapeutic agents like 5-Fluorouracil .
  • Safety Profile Evaluation : Toxicity assessments in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), supporting the safety profile of similar compounds for further development .

Comparative Analysis

To better understand the uniqueness of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride, a comparison with similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
1-(2-Fluoro-5-chlorobenzyl)piperidin-4-amine dihydrochlorideChlorine instead of methoxy groupAntimicrobial
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochlorideMethyl group on benzeneCytotoxicity
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-aminesUnique combination of fluorine and methoxyPotential for diverse pharmacological effects

Q & A

Basic: What are the standard synthetic routes for 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Alkylation of piperidin-4-amine with 2-fluoro-5-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH in DMF or THF).
  • Step 2: Purification via recrystallization or column chromatography.
  • Step 3: Salt formation with HCl in ethanol/ether to yield the dihydrochloride form, enhancing aqueous solubility .
    Microwave-assisted synthesis and solvent-free conditions can improve reaction efficiency and yield .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, fluoro, and benzyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry and salt formation (if single crystals are obtainable) .
  • Elemental Analysis: Validate purity by matching C, H, N, and Cl content to theoretical values .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for efficient benzylation .
  • Temperature Control: Maintain 40–60°C during alkylation to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve salt precipitation .
  • Automated Systems: Continuous flow reactors for precise control of reaction parameters .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluoro vs. Methoxy Groups: Fluorine at the 2-position enhances metabolic stability, while methoxy at the 5-position may influence receptor binding .
  • Piperidine Ring Substitution: N-Methylation or sp³-hybridized amines improve bioavailability compared to aromatic amines .
  • Dihydrochloride Salt: Increases aqueous solubility, critical for in vitro assays .

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., pH, buffer composition) .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
  • Target Profiling: Compare binding affinities across related targets (e.g., GPCRs vs. kinases) using SPR or radioligand assays .

Advanced: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Kinase Inhibition: Structural analogs (e.g., 4-amino-piperidine derivatives) show activity against MAPK or PI3K pathways .
  • GPCR Modulation: The benzyl-piperidine scaffold is common in serotonin or dopamine receptor ligands .
  • Target Prediction Tools: Use SwissTargetPrediction or PharmMapper to prioritize targets based on molecular similarity .

Basic: How is compound stability assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Aqueous Solutions: Test pH-dependent stability (e.g., pH 3–7) using UV-Vis spectroscopy .

Advanced: What analytical methods are used to quantify the compound in complex matrices?

Methodological Answer:

  • HPLC-UV/FLD: Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water .
  • LC-MS/MS: Quantify low concentrations (ng/mL) in biological samples with MRM transitions .
  • Buffer Preparation: Optimize ammonium acetate buffers (pH 6.5) to enhance peak resolution .

Advanced: What alternative synthetic routes exist for this compound?

Methodological Answer:

  • Reductive Amination: React 2-fluoro-5-methoxybenzaldehyde with piperidin-4-amine and NaBH₃CN .
  • Buchwald-Hartwig Coupling: For late-stage introduction of the benzyl group using Pd catalysts .
  • Solid-Phase Synthesis: Immobilize piperidin-4-amine on resin for stepwise functionalization .

Basic: How is purity validated before biological testing?

Methodological Answer:

  • TLC: Monitor reaction progress using silica plates (e.g., CH₂Cl₂:MeOH 9:1) .
  • HPLC: Achieve ≥95% purity with a retention time matching reference standards .
  • Elemental Analysis: Confirm ≤0.3% deviation from theoretical composition .

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